6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine
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Overview
Description
6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 4th position, and a pyridin-3-ylmethyl group attached to the nitrogen atom at the 2nd position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine typically involves multi-step reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to form novel pyridine derivatives . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-phenylquinazoline: Lacks the bromine and pyridin-3-ylmethyl groups, resulting in different chemical properties and biological activities.
6-bromoquinazoline: Lacks the phenyl and pyridin-3-ylmethyl groups, leading to different reactivity and applications.
N-[(pyridin-3-yl)methyl]quinazolin-2-amine:
Uniqueness
6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, phenyl group, and pyridin-3-ylmethyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
6-bromo-4-phenyl-N-(pyridin-3-ylmethyl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4/c21-16-8-9-18-17(11-16)19(15-6-2-1-3-7-15)25-20(24-18)23-13-14-5-4-10-22-12-14/h1-12H,13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNAVGPITHSKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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